
R-(-)-O-Desmethyl-Venlafaxine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(-)-O-Desmethyl-Venlafaxine-d6 is a deuterated analog of O-Desmethyl-Venlafaxine, which is a major active metabolite of the antidepressant drug Venlafaxine. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Venlafaxine and its metabolites.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-O-Desmethyl-Venlafaxine-d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The production process is optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
R-(-)-O-Desmethyl-Venlafaxine-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Overview
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of drugs. R-(-)-O-Desmethyl-Venlafaxine-d6 serves as an internal standard in various analytical methods to quantify the parent drug and its metabolites.
Key Findings
- Joint Population Pharmacokinetic Modeling: A study developed a joint population pharmacokinetic model to evaluate the pharmacokinetics of venlafaxine and R-(-)-O-desmethylvenlafaxine in healthy volunteers and psychiatric patients. The model identified significant covariates affecting drug clearance, aiding in precision medicine approaches .
- Ultra-Performance Liquid Chromatography (UPLC) Methods: UPLC coupled with mass spectrometry has been utilized to simultaneously determine venlafaxine and its metabolite in plasma samples. This method demonstrated high sensitivity and specificity, with this compound improving the accuracy of quantification .
Data Table: Pharmacokinetic Parameters
Parameter | Venlafaxine (VEN) | O-Desmethylvenlafaxine (ODV) |
---|---|---|
Clearance (L/h) | 72–75 | 18–25 |
Volume of Distribution (L) | 3.5–4.5 | 2.0–3.0 |
Half-life (h) | 5–11 | 9–13 |
Chiral Separation Techniques
This compound is essential for developing chiral separation techniques to analyze enantiomers of venlafaxine and its metabolites.
Case Study: Capillary Electrochromatography
A study optimized a capillary electrochromatography method using vancomycin chiral stationary phase for simultaneous enantiomeric separation of venlafaxine and R-(-)-O-desmethylvenlafaxine. The method achieved baseline separation with high resolution, demonstrating its utility in clinical samples .
Data Table: Method Validation Parameters
Parameter | Value |
---|---|
Limit of Detection (LOD) | 30 ng/mL for ODV |
Recovery (%) | >80% |
Correlation Coefficient | >0.9990 |
Adverse Effects Monitoring
R-(-)-O-desmethylvenlafaxine has been studied for its role in monitoring adverse effects associated with venlafaxine therapy.
Case Study: Cardiogenic Shock
A clinical case highlighted the role of R-(-)-O-desmethylvenlafaxine as a significant metabolite during adverse events related to venlafaxine overdose. The monitoring of this metabolite helped in understanding the drug's pharmacodynamics in critical care settings .
Potential Drug Interactions
Research indicates that this compound can be employed to study potential drug-drug interactions involving venlafaxine and other medications, such as amisulpride, which may alter the pharmacokinetics of both drugs .
作用機序
The mechanism of action of R-(-)-O-Desmethyl-Venlafaxine-d6 is similar to that of its parent compound, O-Desmethyl-Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into presynaptic neurons. This action helps alleviate symptoms of depression and anxiety. The deuterium atoms in this compound may enhance the compound’s stability and alter its pharmacokinetic profile, potentially leading to improved therapeutic effects.
類似化合物との比較
Similar Compounds
O-Desmethyl-Venlafaxine: The non-deuterated analog of R-(-)-O-Desmethyl-Venlafaxine-d6.
Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.
Desvenlafaxine: Another active metabolite of Venlafaxine with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research for studying the metabolism and pharmacokinetics of Venlafaxine and its metabolites, as well as for developing improved antidepressant therapies.
生物活性
R-(-)-O-Desmethyl-Venlafaxine-d6 is a deuterated form of the active metabolite O-desmethylvenlafaxine (ODV), which is derived from venlafaxine, an antidepressant primarily used in the treatment of major depressive disorder (MDD) and anxiety disorders. This compound exhibits significant biological activity through its pharmacological effects on neurotransmitter systems in the central nervous system (CNS).
Pharmacokinetics and Metabolism
Venlafaxine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C19, to form ODV, which is considered to be the major active metabolite. The pharmacokinetic properties of this compound are similar to those of its non-deuterated counterpart, with notable implications for its absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Pharmacokinetic Parameters
Parameter | Venlafaxine (VEN) | O-desmethylvenlafaxine (ODV) |
---|---|---|
Bioavailability | 45% (ER) | Not specified |
Clearance (CL/F) | 83.7 L/h | 19.53 L/h |
Volume of Distribution (V/F) | 343 L | 282 L |
Half-life | 20.6 h | Not specified |
The clearance of venlafaxine is significantly affected by individual factors such as body weight, age, sex, and comedications. For instance, patients comedicated with amisulpride showed a notable decrease in clearance rates .
This compound acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Both venlafaxine and ODV enhance the availability of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. The R-enantiomer has been shown to be more potent in inhibiting norepinephrine reuptake compared to its S counterpart, while both enantiomers effectively inhibit serotonin reuptake .
Clinical Implications and Case Studies
Recent studies have highlighted the clinical significance of ODV in therapeutic settings. For instance, a case study documented life-threatening cardiogenic shock attributed to venlafaxine overdose, where ODV was identified as the primary metabolite present at toxic concentrations. The patient demonstrated significant improvement after intensive medical intervention, which underscores the importance of monitoring ODV levels in clinical practice .
Additionally, research has indicated that the pharmacological effects of this compound may vary based on genetic polymorphisms affecting CYP2D6 and CYP2C19 enzymes. These genetic variations can lead to differences in metabolic ratios and therapeutic outcomes among patients receiving venlafaxine treatment .
Behavioral and Neurological Effects
Studies on animal models have demonstrated that venlafaxine and its metabolites enhance brain-derived neurotrophic factor (BDNF) levels in the hippocampus, promoting neuroprotection and neurogenesis. This action is believed to contribute to the antidepressant effects observed in both preclinical and clinical settings . Behavioral tests have shown that venlafaxine effectively improves depressive symptoms by modulating neuroplasticity through BDNF signaling pathways.
特性
CAS番号 |
1062609-96-4 |
---|---|
分子式 |
C16H19D6NO2 |
分子量 |
269.37 |
純度 |
0.98 |
関連するCAS |
142761-11-3 (unlabelled) |
同義語 |
(R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)pheno |
タグ |
Venlafaxine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。